N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
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Overview
Description
N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a bromophenyl group, which can impart unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Amidation Reaction: The final step involves the formation of the amide bond between the indole core and the bromophenyl group. This can be achieved through a reaction with an appropriate amine and a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The indole core can bind to multiple receptors, influencing cellular signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
- N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
- N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
Uniqueness
N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C19H18BrN3O2 |
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Molecular Weight |
400.3 g/mol |
IUPAC Name |
N-[2-[(3-bromobenzoyl)amino]ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C19H18BrN3O2/c1-23-12-16(15-7-2-3-8-17(15)23)19(25)22-10-9-21-18(24)13-5-4-6-14(20)11-13/h2-8,11-12H,9-10H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
OPJDPVWLSVLXHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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